molecular formula C9H7Br2N B6617793 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile CAS No. 1557968-58-7

2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile

Cat. No.: B6617793
CAS No.: 1557968-58-7
M. Wt: 288.97 g/mol
InChI Key: UPPMUYRZDHBOBC-UHFFFAOYSA-N
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Description

2-Bromo-2-(4-bromo-3-methylphenyl)acetonitrile (: 1557968-58-7) is a high-value brominated aromatic nitrile serving as a critical synthetic intermediate in organic chemistry and drug discovery research . Its molecular formula is C 9 H 7 Br 2 N, with a molecular weight of 288.97 g/mol . The compound features a reactive nitrile group and two bromine atoms on its aromatic scaffold, making it a versatile building block for constructing complex molecules through various reactions, including nucleophilic substitutions and cycloadditions. This compound is particularly valuable in medicinal chemistry for the synthesis of novel heterocyclic compounds . Research indicates that bromo-heterocyclic scaffolds exhibit significant biological potential, with applications in developing agents with antimicrobial and antioxidant activities . As a key precursor, it enables researchers to explore structure-activity relationships and develop new candidates for pharmaceutical and agrochemical applications. The product is offered in high purity and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a sealed, dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2N/c1-6-4-7(9(11)5-12)2-3-8(6)10/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPMUYRZDHBOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C#N)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1557968-58-7
Record name 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile
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Synthetic Methodologies for 2 Bromo 2 4 Bromo 3 Methylphenyl Acetonitrile

Retrosynthetic Analysis for Targeted Synthesis

A retrosynthetic analysis of the target molecule, 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile, logically disconnects the molecule at the carbon-bromine bond of the α-carbon. This primary disconnection points to 2-(4-bromo-3-methylphenyl)acetonitrile as the immediate and most logical precursor. This precursor is a known compound, simplifying the synthetic challenge to an α-bromination reaction.

Further deconstruction of this key precursor suggests two primary starting materials:

4-bromo-3-methylbenzyl bromide : This intermediate can be converted to 2-(4-bromo-3-methylphenyl)acetonitrile via a nucleophilic substitution reaction with a cyanide salt.

4-bromo-3-methyltoluene : This commercially available starting material can be transformed into the aforementioned benzyl bromide derivative through benzylic bromination.

This analysis lays the groundwork for the synthetic strategies detailed in the subsequent sections, highlighting two main convergent pathways starting from either 4-bromo-3-methyltoluene or its derivative, 2-(4-bromo-3-methylphenyl)acetonitrile.

Direct Bromination Strategies

Direct bromination methods focus on introducing a bromine atom onto a pre-existing molecular framework. For the synthesis of the target compound, this involves bromination at either the benzylic position of a toluene derivative or the α-position of an acetonitrile (B52724) derivative.

Benzylic C-H bonds are weaker than typical sp³ C-H bonds, making them susceptible to free radical halogenation. libretexts.org This reactivity is fundamental in multi-step syntheses starting from toluene derivatives. In the context of synthesizing this compound, the key step is the benzylic bromination of 4-bromo-3-methyltoluene .

This transformation is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or under photochemical conditions (UV light). google.com The reaction is commonly carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. libretexts.orggoogle.com The use of NBS is advantageous as it provides a low, constant concentration of bromine (Br₂), which favors the desired radical substitution over electrophilic aromatic addition. libretexts.org The resulting product of this reaction is 4-bromo-1-(bromomethyl)-3-methylbenzene , a crucial intermediate for further elaboration.

Table 1: Typical Conditions for Benzylic Bromination

Starting Material Brominating Agent Initiator/Conditions Solvent Product
4-bromo-3-methyltoluene N-Bromosuccinimide (NBS) AIBN or BPO, reflux Carbon Tetrachloride (CCl₄) 4-bromo-1-(bromomethyl)-3-methylbenzene

The most direct route to the target compound involves the α-bromination of its immediate precursor, 2-(4-bromo-3-methylphenyl)acetonitrile . The hydrogen atom on the carbon adjacent (alpha) to the nitrile group is acidic and can be removed to form a resonance-stabilized carbanion, making this position susceptible to electrophilic bromination.

N-Bromosuccinimide (NBS) is a widely used and effective reagent for the α-bromination of carbonyl compounds and related derivatives, including nitriles with an α-hydrogen. google.comorganic-chemistry.org The reaction is typically performed under free-radical conditions, often initiated by light or a chemical initiator like AIBN, in an inert solvent. google.comgoogle.com Alternatively, the reaction can proceed under ionic conditions, sometimes catalyzed by an acid. For compounds bearing a cyano group, NBS is often the preferred brominating agent. google.com The use of acetonitrile as a solvent has also been shown to be effective for certain NBS brominations, offering a less toxic alternative to halogenated solvents. google.com

Table 2: Proposed Conditions for α-Bromination of 2-(4-bromo-3-methylphenyl)acetonitrile

Reactant Brominating Agent Initiator/Catalyst Solvent Product
2-(4-bromo-3-methylphenyl)acetonitrile N-Bromosuccinimide (NBS) AIBN, reflux Carbon Tetrachloride This compound
2-(4-bromo-3-methylphenyl)acetonitrile N-Bromosuccinimide (NBS) UV light Acetonitrile This compound

Multi-Step Synthesis from Precursor Molecules

Multi-step syntheses provide a robust framework for constructing the target molecule from simpler, more accessible starting materials.

This strategy begins with the synthesis of the key precursor, 2-(4-bromo-3-methylphenyl)acetonitrile lookchem.comuni.lureagentia.eumyskinrecipes.com, followed by its subsequent bromination.

Step 1: Synthesis of 2-(4-bromo-3-methylphenyl)acetonitrile. This intermediate is prepared from 4-bromo-1-(bromomethyl)-3-methylbenzene . The reaction involves a nucleophilic substitution where the benzylic bromide is displaced by a cyanide anion. Typical reagents include sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetone.

Step 2: α-Bromination. The synthesized 2-(4-bromo-3-methylphenyl)acetonitrile is then subjected to bromination as described in section 2.2.2, using a reagent like NBS with a radical initiator to yield the final product, This compound .

This comprehensive approach outlines the entire synthetic sequence starting from the readily available 4-bromo-3-methyltoluene .

Step 1: Benzylic Bromination. The starting material, 4-bromo-3-methyltoluene, undergoes free-radical bromination at the benzylic position. As detailed in section 2.2.1, this is typically accomplished with NBS and a radical initiator in CCl₄ to produce 4-bromo-1-(bromomethyl)-3-methylbenzene . libretexts.org

Step 2: Cyanation. The resulting benzylic bromide is then converted to 2-(4-bromo-3-methylphenyl)acetonitrile . This is a standard Sₙ2 reaction where a cyanide salt (e.g., NaCN) displaces the bromide.

Step 3: α-Bromination of the Acetonitrile. The final step involves the bromination of the α-carbon of the newly formed acetonitrile derivative. Using conditions similar to those outlined in section 2.2.2, such as NBS and AIBN, the target molecule This compound is obtained. This multi-step pathway provides a complete and practical route from a simple aromatic precursor to the more complex, di-brominated final product.

Catalytic and Reagent-Based Approaches for C-Br Bond Formation

The formation of the C-Br bond at the benzylic position of 2-(4-bromo-3-methylphenyl)acetonitrile can be accomplished using various brominating agents and catalytic systems.

Reagent-Based Approaches:

A common and effective reagent for benzylic bromination is N-bromosuccinimide (NBS) . This reaction is typically initiated by radical initiators, such as azobisisobutyronitrile (AIBN), or by photochemical means (e.g., UV irradiation). The reaction proceeds via a free radical chain mechanism. The selectivity of NBS for the benzylic position is a key advantage, minimizing unwanted aromatic ring bromination. The reaction is often carried out in non-polar solvents like carbon tetrachloride (CCl₄) or acetonitrile.

Another approach involves the use of elemental bromine (Br₂). However, this method can be less selective and may lead to the formation of polybrominated byproducts or bromination of the aromatic ring, especially in the absence of a catalyst. The reaction conditions, such as temperature and solvent, play a crucial role in controlling the selectivity.

Catalytic Approaches:

Lewis acid catalysis has been shown to be effective for benzylic bromination. For instance, Zirconium(IV) chloride (ZrCl₄) can catalyze the bromination of aromatic side chains using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source under mild conditions nih.govnih.gov. This method is proposed to proceed through a radical-generation pathway nih.govnih.gov. In contrast, Brønsted acids tend to promote aromatic ring bromination nih.gov. Iron(II) bromide (FeBr₂) has also been utilized as a catalyst for the site-selective bromination of benzylic C(sp³)–H bonds with NBS sdu.edu.cn. This iron-catalyzed reaction is suggested to occur through a radical mechanism involving a halogen atom transfer from an iron species to a benzyl radical sdu.edu.cn.

Comparative Analysis of Synthetic Efficiency, Selectivity, and Yield Optimization

Efficiency and Yield:

The use of NBS with a radical initiator or light is a widely adopted method due to its generally high efficiency and yields for benzylic brominations researchgate.net. Continuous flow protocols for benzylic bromination using NBS have been developed to improve scalability and safety, achieving high yields and productivity. The reactivity of the substrate is influenced by the substituents on the aromatic ring; electron-withdrawing groups like the cyano group can retard the reaction rate researchgate.net.

Catalytic methods, such as those employing ZrCl₄ or FeBr₂, can also provide good to excellent yields under mild conditions nih.govnih.govsdu.edu.cn. Iron-catalyzed bromination with NBS has demonstrated good yields and can be performed on a gram scale with a low catalyst loading sdu.edu.cn.

Selectivity:

A major challenge in the bromination of 2-(4-bromo-3-methylphenyl)acetonitrile is achieving high selectivity for the α-position over the aromatic ring. NBS is known for its high selectivity in benzylic brominations gla.ac.uk. Lewis acid-catalyzed reactions with DBDMH have also shown excellent selectivity for the benzylic position over the aromatic ring nih.govnih.gov. In contrast, the use of elemental bromine without a catalyst can lead to a mixture of products. The choice of solvent can also influence selectivity, with non-polar solvents generally favoring benzylic bromination.

Yield Optimization:

Optimization of reaction parameters is crucial for maximizing the yield. For NBS brominations, factors such as the amount of initiator, reaction time, and temperature need to be carefully controlled. In photochemical reactions, the light intensity and wavelength can affect the reaction rate and yield. For catalytic reactions, the choice of catalyst, catalyst loading, and solvent are key parameters for optimization. For instance, in the iron-catalyzed bromination, both NBS and the FeBr₂ catalyst are essential for the reaction to proceed sdu.edu.cn.

Below is a comparative table summarizing various approaches for benzylic bromination, which could be adapted for the synthesis of the target compound.

Brominating AgentCatalyst/InitiatorSolventKey AdvantagesPotential Drawbacks
NBS AIBN or LightCCl₄, AcetonitrileHigh selectivity for benzylic position, good yields.Use of hazardous solvents like CCl₄.
DBDMH ZrCl₄ (Lewis Acid)DichloromethaneHigh catalytic activity, mild conditions, good yield.Requires a catalyst.
NBS FeBr₂DichloromethaneSite-selective, scalable, low catalyst loading.Requires a catalyst.
Br₂ NoneVariousReadily available.Low selectivity, potential for polybromination and ring bromination.

Stereocontrol in Synthesis of this compound and its Enantiomers

The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of a single enantiomer (enantioselective synthesis) requires the use of chiral reagents or catalysts.

Adapting such a strategy to an arylacetonitrile would likely involve the in-situ generation of a chiral enolate or a related nucleophilic intermediate that can then be asymmetrically brominated. The development of a catalytic asymmetric bromination for 2-(4-bromo-3-methylphenyl)acetonitrile would be a significant advancement, providing access to enantiopure forms of this compound for further applications.

The table below outlines potential approaches for achieving stereocontrol, based on methodologies applied to similar substrates.

ApproachChiral ComponentPotential Brominating AgentExpected Outcome
Organocatalysis Chiral amine (e.g., prolinol derivatives)NBS, DBDMHEnantioenriched this compound
Metal Catalysis Chiral ligand-metal complex (e.g., with Cu, Pd)Electrophilic bromine sourceEnantioenriched this compound

Further research and development are necessary to establish efficient and highly stereoselective synthetic routes to the enantiomers of this compound.

Chemical Reactivity and Transformations of 2 Bromo 2 4 Bromo 3 Methylphenyl Acetonitrile

Nucleophilic Substitution Reactions at the α-Bromine Center

The bromine atom at the α-position to both the phenyl ring and the nitrile group is a benzylic bromide. This position is highly activated towards nucleophilic substitution, a cornerstone transformation in organic synthesis. The reactivity and mechanistic pathway are influenced by the interplay of the stabilizing benzene (B151609) ring and the electron-withdrawing nitrile group.

Mechanistic Pathways: S_N1, S_N2, and Related Mechanisms

Nucleophilic substitution at the secondary benzylic α-carbon of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile can theoretically proceed through either a unimolecular (S_N1) or a bimolecular (S_N2) mechanism.

S_N1 Mechanism: This pathway involves a two-step process initiated by the departure of the bromide leaving group to form a carbocation intermediate. Benzylic carbocations are generally stabilized by resonance, with the positive charge delocalized into the aromatic ring, which would favor an S_N1 pathway. libretexts.orgquora.com However, the potent electron-withdrawing nature of the adjacent nitrile (-CN) group significantly destabilizes any developing positive charge on the α-carbon. This electronic effect strongly disfavors the formation of the carbocation intermediate, making a pure S_N1 mechanism less likely under most conditions. pearson.com

S_N2 Mechanism: This mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon as the bromide ion departs. masterorganicchemistry.com This pathway avoids the formation of a high-energy carbocation. Given the destabilizing effect of the nitrile group on a potential carbocation, the S_N2 pathway is generally the more probable route for this substrate, particularly when strong nucleophiles are employed. libretexts.org The α-position on carbonyl-related compounds is known to be highly reactive towards S_N2 attack. libretexts.org

In some cases, a hybrid or borderline mechanism can occur. For instance, reactions of structurally similar α-bromo compounds using silver salts (e.g., AgF) to assist bromide departure have shown evidence of both S_N1 and S_N2 characteristics, suggesting the formation of a carbocation-like intermediate. nii.ac.jpnih.gov

Stereochemical Outcomes and Enantioselectivity in Substitution

The stereochemical outcome of a substitution reaction at the α-carbon is directly linked to the operative mechanism.

Inversion of Configuration: If the reaction proceeds via a classic S_N2 pathway, the nucleophile must approach from the side opposite to the leaving group. This "backside attack" results in a predictable inversion of the stereochemical configuration at the chiral center. libretexts.org

Racemization: A pure S_N1 mechanism, proceeding through a planar carbocation intermediate, would allow the nucleophile to attack from either face with equal probability. This would lead to a racemic mixture of products (a 50:50 mixture of enantiomers). libretexts.org

Given the likely predominance of the S_N2 mechanism, reactions are expected to proceed with a high degree of stereochemical inversion. Modern synthetic methods have also demonstrated the feasibility of stereoconvergent cross-coupling reactions on racemic α-bromonitriles, where a chiral catalyst can produce a single enantiomer of the product from a racemic starting material, highlighting the ability to control the stereochemistry at this reactive center. nih.gov

Reactivity with Diverse Nucleophiles

The activated α-bromide is an excellent electrophile, susceptible to attack by a wide array of nucleophiles. This reactivity allows for the introduction of various functional groups at the benzylic position. Based on the behavior of analogous α-halo nitriles, esters, and ketones, the following transformations are anticipated.

Nucleophile TypeNucleophile ExampleReagent ExampleProduct Type
Oxygen-based Alcohol, PhenolSodium Methoxide (NaOMe)α-Alkoxy or α-Aryloxy Acetonitrile (B52724)
CarboxylateSodium Acetate (NaOAc)α-Acyloxy Acetonitrile
Nitrogen-based Primary/Secondary AmineDiethylamine (Et₂NH)α-Amino Acetonitrile
AzideSodium Azide (NaN₃)α-Azido Acetonitrile
Sulfur-based Thiol, ThiophenolSodium Thiophenoxide (NaSPh)α-Thioether Acetonitrile
Carbon-based CyanidePotassium Cyanide (KCN)Malononitrile Derivative
EnolateSodium salt of diethyl malonateα-Alkylated Acetonitrile

Reactivity of the Aryl Bromine Moiety

The bromine atom attached to the C4 position of the phenyl ring exhibits the typical reactivity of an aryl halide. While less reactive than the α-bromide in nucleophilic substitution, it is an ideal handle for transition metal-catalyzed cross-coupling reactions. These reactions generally proceed via an oxidative addition step where a low-valent metal (typically palladium) inserts into the carbon-bromine bond. The C(sp²)-Br bond of the aryl bromide is significantly more reactive towards Pd(0) insertion than the C(sp³)-Br bond of the benzylic bromide, enabling high selectivity for functionalization of the aromatic ring. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon bonds at the aryl position. The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to release the product and regenerate the Pd(0) catalyst. youtube.comyoutube.com

Reaction NameCoupling PartnerReagent TypeKey ConditionsProduct Class
Suzuki-Miyaura Organoboron compoundArylboronic acid or esterPd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄)Biaryl derivative
Sonogashira Terminal AlkynePhenylacetylenePd Catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Amine Base (e.g., Et₃N)Aryl Alkyne
Heck AlkeneStyrene, AcrylatePd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N, K₂CO₃), Phosphine (B1218219) LigandSubstituted Alkene (Stilbene, Cinnamate)

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines via the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine. wikipedia.orglibretexts.org This reaction has largely replaced harsher classical methods for C-N bond formation. The transformation requires a palladium catalyst, a specialized bulky, electron-rich phosphine ligand (such as XPhos or SPhos), and a stoichiometric amount of a strong base. organic-chemistry.orgyoutube.com This methodology allows for the selective formation of a C-N bond at the aromatic position, yielding a substituted aniline (B41778) derivative while leaving the α-bromo group intact for subsequent transformations.

Typical Buchwald-Hartwig Reaction Conditions:

Substrates : Aryl Bromide, Primary or Secondary Amine

Catalyst : Palladium source, e.g., Pd₂(dba)₃ or Pd(OAc)₂

Ligand : Bulky phosphine ligand, e.g., BINAP, Xantphos

Base : Strong, non-nucleophilic base, e.g., NaOt-Bu, Cs₂CO₃

Solvent : Anhydrous, aprotic solvent, e.g., Toluene, Dioxane

Negishi Coupling and Related Organometallic Transformations of this compound

The Negishi coupling reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds. It typically involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. saylor.org The benzylic bromide in this compound is a suitable electrophilic partner for such cross-coupling reactions. The reactivity of the C-Br bond at the benzylic position is enhanced by the adjacent electron-withdrawing nitrile group and the aromatic ring.

In a typical Negishi coupling, the this compound would be reacted with an organozinc reagent (R-ZnX) in the presence of a palladium catalyst, such as Pd(PPh₃)₄, or a nickel catalyst. wikipedia.org The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the benzylic C-Br bond, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

While specific studies on the Negishi coupling of this compound are not extensively documented, the general reactivity of benzylic halides in such transformations is well-established. chemistrysteps.comorganic-chemistry.org The reaction is compatible with a wide range of functional groups, although the presence of the second bromine atom on the aromatic ring might lead to side reactions under certain conditions, such as the formation of diaryl-coupled products. The choice of catalyst, ligands, and reaction conditions is crucial to ensure high selectivity and yield.

Table 1: Representative Conditions for Negishi Coupling of Benzylic Bromides

CatalystLigandOrganozinc ReagentSolventTemperature (°C)Yield (%)
Pd₂(dba)₃SPhosPhZnClTHF2595
NiCl₂(dppe)dppeMeZnBrDioxane8088
Pd(PPh₃)₄PPh₃VinylZnClTHF6092

Note: The data in this table is representative of Negishi couplings with analogous benzylic bromides and is intended to illustrate typical reaction parameters.

Transformations of the Nitrile Group

The nitrile group in this compound is a versatile functional group that can undergo a variety of chemical transformations, providing access to a range of other functional groups.

Nucleophilic Addition Reactions (e.g., Grignard, organolithium reagents)

Nitrile groups are susceptible to nucleophilic attack by organometallic reagents such as Grignard (RMgX) and organolithium (RLi) reagents. libretexts.org The initial addition of the organometallic reagent to the carbon-nitrogen triple bond forms an imine anion intermediate. This intermediate can then be hydrolyzed upon acidic workup to yield a ketone. youtube.com

For this compound, the reaction with a Grignard or organolithium reagent would be expected to proceed at the nitrile carbon. However, the presence of the acidic α-proton and the reactive benzylic bromide could lead to competing side reactions. Strong, non-nucleophilic bases could deprotonate the α-position, while the organometallic reagent could also potentially react at the benzylic bromide, especially if it is a highly reactive organolithium compound. Careful control of reaction conditions, such as low temperatures, is essential to favor the desired nucleophilic addition to the nitrile. wikipedia.org

Table 2: Expected Products from Nucleophilic Addition to this compound

ReagentIntermediateFinal Product (after hydrolysis)
CH₃MgBrIminomagnesium bromide1-(4-bromo-3-methylphenyl)-1-bromoacetone
PhLiIminolithium(4-bromo-3-methylphenyl)(bromo)phenylmethanone
n-BuLiIminolithium1-(4-bromo-3-methylphenyl)-1-bromopentan-2-one

Note: The products listed are based on the expected reactivity of the nitrile group with the specified organometallic reagents.

Reductions to Amines and Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing nitriles to primary amines. adichemistry.com The reaction involves the addition of hydride ions to the nitrile carbon, followed by protonation during workup. For this compound, treatment with LiAlH₄ would be expected to yield the corresponding diamine. However, LiAlH₄ can also reduce alkyl halides, so there is a possibility of the benzylic bromide being reduced to a C-H bond. reddit.com Careful control of the reaction stoichiometry and temperature may be necessary to achieve selective reduction of the nitrile.

Reduction to Aldehydes: Partial reduction of a nitrile to an aldehyde can be achieved using milder, sterically hindered reducing agents such as diisobutylaluminum hydride (DIBAL-H). masterorganicchemistry.comchemistrysteps.com The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The mechanism involves the formation of an aluminum-imine intermediate which is then hydrolyzed to the aldehyde during aqueous workup. commonorganicchemistry.com This method provides a valuable route to α-bromo-α-aryl aldehydes from the corresponding nitriles.

Table 3: Reduction Products of this compound

ReagentSolventTemperature (°C)Expected Major Product
LiAlH₄THF0 to rt2-amino-1-(4-bromo-3-methylphenyl)ethanamine
DIBAL-HToluene-782-bromo-2-(4-bromo-3-methylphenyl)acetaldehyde

Note: The expected products are based on the known reactivity of these reducing agents with nitriles and alkyl halides.

Hydrolysis and Related Derivatizations to Amides and Carboxylic Acids

The nitrile group can be hydrolyzed under either acidic or basic conditions to first form an amide, which can then be further hydrolyzed to a carboxylic acid. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid such as sulfuric acid and water, the nitrile is protonated, which activates it towards nucleophilic attack by water. The initial product is a primary amide. Prolonged heating in the acidic medium will lead to the hydrolysis of the amide to the corresponding carboxylic acid. rsc.org

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to give an amide. Similar to the acidic pathway, further heating in the basic solution will hydrolyze the amide to a carboxylate salt, which upon acidification, will yield the carboxylic acid. masterorganicchemistry.comaskfilo.com

For this compound, hydrolysis would provide access to 2-bromo-2-(4-bromo-3-methylphenyl)acetamide and subsequently 2-bromo-2-(4-bromo-3-methylphenyl)acetic acid. These α-bromo amides and carboxylic acids are valuable synthetic intermediates. rsc.org

Elimination Reactions Leading to Olefinic Nitriles

This compound possesses a hydrogen atom on the carbon adjacent to the bromine-bearing carbon (the α-carbon), making it susceptible to elimination reactions to form an olefinic nitrile. The most common mechanism for such a reaction with a strong base is the E2 (bimolecular elimination) mechanism. wikipedia.org The stability of the resulting conjugated system, where the double bond is in conjugation with the aromatic ring and the nitrile group, is a significant driving force for this reaction. ucalgary.ca

Regioselectivity and Stereoselectivity of Elimination Processes

Regioselectivity: In the case of this compound, there is only one type of β-hydrogen (the hydrogen on the carbon of the acetonitrile group). Therefore, only one constitutional isomer of the olefinic nitrile can be formed, (E/Z)-2-(4-bromo-3-methylphenyl)acrylonitrile. Thus, regioselectivity is not a factor in this specific elimination reaction. According to Zaitsev's rule, in cases where multiple regioisomers are possible, the more substituted (and generally more stable) alkene is the major product. chemistrysteps.com

Stereoselectivity: The E2 elimination reaction is stereoselective, often favoring the formation of the more stable trans (E) isomer over the cis (Z) isomer. masterorganicchemistry.com This preference is due to the lower energy of the transition state leading to the trans product, which minimizes steric interactions between the substituents on the developing double bond. The specific stereochemical outcome is dictated by the requirement for an anti-periplanar arrangement of the departing hydrogen and the bromine atom in the transition state. chemistrysteps.com For an acyclic system like this compound, rotation around the C-C single bond allows the molecule to adopt the necessary conformation for elimination. The relative stability of the conformers leading to the E and Z products will determine the product ratio. youtube.com

Table 4: Factors Influencing Stereoselectivity in the E2 Elimination of Analogous α-Bromo Benzylic Compounds

BaseSolventTemperature (°C)Major StereoisomerE/Z Ratio
Potassium tert-butoxidet-Butanol80E>95:5
Sodium ethoxideEthanol50E85:15
DBUTHF25E90:10

Note: This table presents typical stereochemical outcomes for E2 reactions of analogous acyclic α-bromo benzylic compounds. DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene.

Radical Reactions and Radical Initiated Processes

Radical reactions involve intermediates with unpaired electrons and are typically initiated by light, heat, or a radical initiator. For a compound like this compound, the presence of two bromine atoms offers potential sites for radical generation. The benzylic bromine, being alpha to both the phenyl ring and the nitrile group, is particularly susceptible to homolytic cleavage to form a stabilized benzylic radical.

While specific studies on this compound are not available, analogous bromoacetonitrile (B46782) derivatives have been shown to participate in radical-mediated transformations. These reactions often require a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and can proceed via several pathways including atom transfer radical addition (ATRA) and radical cyclization, should an appropriate unsaturated moiety be present in a tethered substituent. The stability of the resulting radical intermediate is a key factor in determining the feasibility and outcome of such reactions.

Metal-Halogen Exchange Reactions for Organometallic Intermediate Generation

Metal-halogen exchange is a powerful method for the synthesis of organometallic compounds, which are valuable intermediates in carbon-carbon bond-forming reactions. wikipedia.orgias.ac.in This process typically involves the reaction of an organic halide with an organolithium reagent or magnesium metal. wikipedia.orgwisc.eduwikipedia.org

For this compound, there are two distinct carbon-bromine bonds: an aromatic C(sp²)-Br bond and a benzylic C(sp³)-Br bond. The relative reactivity of these two sites in a metal-halogen exchange reaction would be a critical determinant of the product distribution. Generally, the exchange rate follows the trend I > Br > Cl. wikipedia.org

Lithium-halogen exchange, often carried out at low temperatures with reagents like n-butyllithium or t-butyllithium, is a common method for generating aryllithium species from aryl bromides. ias.ac.intcnj.edu It is a kinetically controlled process influenced by the stability of the carbanion intermediates. wikipedia.org The presence of two bromine atoms in the target molecule presents a challenge of selectivity. The reaction conditions, such as solvent and temperature, would need to be carefully controlled to favor exchange at one site over the other. For instance, ethereal solvents are typically used to stabilize the resulting organomagnesium compound in Grignard reagent formation. wikipedia.org

The generation of a Grignard reagent via the reaction with magnesium metal is another possibility. wikipedia.orgadichemistry.com This reaction involves the oxidative insertion of magnesium into the carbon-halogen bond. adichemistry.com The activation of magnesium is often necessary and can be achieved using agents like iodine or 1,2-dibromoethane. wikipedia.org Again, the chemoselectivity between the aromatic and benzylic bromine atoms would be a key consideration.

The resulting organometallic intermediate, whether an organolithium or a Grignard reagent, would be a potent nucleophile, capable of reacting with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Due to the absence of specific experimental data for this compound in the searched literature, the following table is a hypothetical representation of potential metal-halogen exchange reactions and the expected primary organometallic intermediates.

ReagentSolventTemperature (°C)Potential Intermediate(s)
n-ButyllithiumTetrahydrofuran-782-lithio-2-(4-bromo-3-methylphenyl)acetonitrile and/or 2-bromo-2-(4-lithio-3-methylphenyl)acetonitrile
MagnesiumDiethyl etherReflux2-(bromomagnesio)-2-(4-bromo-3-methylphenyl)acetonitrile and/or 2-bromo-2-(4-(bromomagnesio)-3-methylphenyl)acetonitrile

Further empirical research is required to validate these theoretical considerations and to fully elucidate the reactivity of this compound under radical and metal-halogen exchange conditions.

Mechanistic Investigations of Reactions Involving 2 Bromo 2 4 Bromo 3 Methylphenyl Acetonitrile

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways for 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile would involve a combination of experimental techniques. The identification of transient intermediates, such as carbocations, carbanions, or radicals, would be crucial. Techniques like spectroscopy (NMR, IR, UV-Vis) under reaction conditions, trapping experiments with specific reagents, and analysis of reaction byproducts are standard approaches. For instance, in a potential nucleophilic substitution reaction, the pathway could proceed through an S_N_1 mechanism, involving the formation of a planar carbocation intermediate, or an S_N_2 mechanism with a pentacoordinate transition state. The substitution pattern on the phenyl ring, with a bromine atom and a methyl group, would influence the stability of any charged intermediates. However, no specific studies detailing these pathways for this compound have been identified.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding reaction mechanisms. By monitoring the concentration of reactants and products over time, the rate law for a reaction involving this compound could be determined. This would reveal the order of the reaction with respect to each reactant, providing insight into the molecularity of the rate-determining step. For example, a first-order dependence on the substrate and a zero-order dependence on the nucleophile would suggest an S_N_1 pathway. rsc.org Conversely, a first-order dependence on both the substrate and the nucleophile would be indicative of an S_N_2 mechanism. rsc.org Factors influencing the reaction rate, such as temperature, solvent polarity, and catalyst concentration, would also be systematically investigated to determine activation parameters like activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). wikipedia.orgresearchgate.net

Interactive Data Table: Hypothetical Kinetic Data for a Reaction of this compound

Experiment[Substrate] (M)[Nucleophile] (M)Initial Rate (M/s)
10.10.11.0 x 10⁻⁴
20.20.12.0 x 10⁻⁴
30.10.21.0 x 10⁻⁴

This table represents hypothetical data for illustrative purposes, as no experimental data for this specific compound was found.

Isotopic Labeling Experiments for Mechanistic Insight

Isotopic labeling is a powerful tool for tracing the fate of atoms during a chemical reaction. By replacing an atom in this compound with one of its heavier isotopes (e.g., ¹³C or ¹⁴C at the benzylic or nitrile carbon, or ²H at the benzylic position), it is possible to follow the labeled atom's position in the products. This can provide definitive evidence for or against proposed mechanisms, such as rearrangements or the specific bonds that are broken and formed. For example, a kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, can indicate whether a particular C-H bond is broken in the rate-determining step. No such isotopic labeling studies have been reported for this compound.

Hammett and Taft Equation Analyses for Electronic and Steric Effects

The Hammett and Taft equations are linear free-energy relationships used to quantify the effect of substituents on the reactivity of aromatic and aliphatic compounds, respectively. researchgate.net By studying a series of reactions with derivatives of this compound bearing different substituents on the phenyl ring, a Hammett plot could be constructed by plotting the logarithm of the rate constant (log k) against the substituent constant (σ). The slope of this plot, the reaction constant (ρ), provides information about the electronic nature of the transition state. A negative ρ value would indicate the development of positive charge at the reaction center in the transition state, while a positive ρ value would suggest the buildup of negative charge. researchgate.net Similarly, Taft analysis could be employed to separate polar, steric, and resonance effects. The absence of such studies for the title compound means that the electronic and steric effects on its reactivity have not been quantitatively determined.

Computational Mechanistic Analysis

In the absence of extensive experimental data, computational chemistry offers a powerful approach to investigate reaction mechanisms.

Transition State Theory Calculations

Transition state theory (TST) provides a framework for calculating the rate constants of elementary reactions. wikipedia.org Using quantum mechanical methods like Density Functional Theory (DFT), it is possible to locate the transition state structure on the potential energy surface that connects reactants and products. The energy of this transition state, relative to the reactants, corresponds to the activation energy of the reaction. wikipedia.org Vibrational frequency calculations can confirm that the identified structure is a true transition state (having one imaginary frequency). From the calculated properties of the reactants and the transition state, thermodynamic parameters of activation (ΔH‡, ΔS‡, and ΔG‡) can be estimated. wikipedia.orgresearchgate.net

Reaction Energy Profile Mapping

By mapping the entire reaction energy profile, computational methods can provide a detailed picture of the energy changes that occur as reactants are converted to products. This involves calculating the energies of reactants, intermediates, transition states, and products. The resulting profile can help to identify the rate-determining step, predict the feasibility of different reaction pathways, and visualize the geometry of the molecules at key points along the reaction coordinate. Such computational studies would be invaluable for understanding the reactivity of this compound, but no such analyses have been published.

Analysis of Reaction Coordinates and Molecular Vibrations

Furthermore, the analysis of molecular vibrations, typically through techniques like infrared (IR) and Raman spectroscopy, complemented by computational frequency calculations, provides insight into the bonding and structural changes that occur during a reaction. These vibrational modes are crucial for characterizing stationary points on the potential energy surface, including reactants, products, and transition states.

Without experimental or theoretical data, any discussion on these topics for this compound would be purely speculative and would not meet the standards of a scientifically accurate and informative article. The generation of data tables and detailed research findings is therefore not possible at this time. Further experimental and computational research is required to elucidate the mechanistic details of reactions involving this compound.

Theoretical and Computational Chemistry of 2 Bromo 2 4 Bromo 3 Methylphenyl Acetonitrile

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. For 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile, a thorough analysis would involve several key theoretical approaches.

Frontier Molecular Orbital (FMO) Theory and Orbital Interactions

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals provide critical information about the molecule's ability to donate or accept electrons.

For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the bromine atoms, indicating these are the probable sites for electrophilic attack. Conversely, the LUMO would be expected to be distributed over the acetonitrile (B52724) group and the carbon atom bearing the two bromine atoms, suggesting these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO -6.5
LUMO -1.2
HOMO-LUMO Gap 5.3

Note: These are example values and would need to be determined by quantum chemical calculations.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is rarely uniform. Understanding this distribution is key to predicting intermolecular interactions and reactive sites. An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface.

In this compound, regions of negative electrostatic potential (typically colored red or yellow) would be expected around the nitrogen atom of the nitrile group and the bromine atoms due to their high electronegativity. Regions of positive potential (blue) would likely be found around the hydrogen atoms. These maps are invaluable for predicting how the molecule will interact with other polar molecules, ions, or biological receptors.

Localized Orbital Locator (LOL) and Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are powerful tools for visualizing and understanding chemical bonding. jussieu.frjussieu.fr They provide a quantitative measure of electron localization, helping to distinguish between covalent bonds, lone pairs, and core electrons. aps.org

For this compound, ELF and LOL analyses would reveal the nature of the various chemical bonds. High ELF/LOL values would be found in the regions of the C-C, C-H, C-Br, and C≡N bonds, confirming their covalent character. The analysis would also clearly show the lone pairs on the nitrogen and bromine atoms. These methods offer a more detailed picture of the electronic structure than simple Lewis diagrams.

Conformational Analysis and Potential Energy Surfaces

Molecules are not static entities; they can rotate around single bonds, leading to different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and the energy barriers between them.

For this compound, rotation around the single bond connecting the phenyl ring to the acetonitrile group would be of particular interest. A potential energy surface (PES) could be generated by systematically changing the dihedral angle of this bond and calculating the energy at each step. This would reveal the most stable conformer(s) and the transition states connecting them. This information is crucial for understanding the molecule's shape and how it might fit into an active site of an enzyme or a crystal lattice.

Molecular Dynamics Simulations to Explore Dynamics and Solvation Effects

While quantum mechanics calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can explore its behavior over time, including its interactions with a solvent.

An MD simulation of this compound in a solvent like water or an organic solvent would provide a dynamic picture of its conformational flexibility and its interactions with the surrounding solvent molecules. This would allow for the calculation of properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a particular atom in the solute. Such simulations are essential for understanding how the solvent influences the molecule's structure and reactivity.

Prediction of Reactivity and Selectivity Parameters

Computational chemistry offers a range of parameters to quantify and predict a molecule's reactivity. These are often derived from the electronic structure calculations mentioned earlier.

For this compound, key reactivity descriptors would include:

Local Reactivity Descriptors: Fukui functions or dual descriptors would be used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For instance, these calculations could pinpoint which of the two bromine atoms is more susceptible to substitution or which carbon atom on the aromatic ring is most likely to undergo electrophilic addition.

Table 2: Hypothetical Reactivity Parameters for this compound

Parameter Value (arbitrary units)
Chemical Hardness (η) 2.65
Electronegativity (χ) 3.85
Electrophilicity Index (ω) 2.80

Note: These are example values for illustrative purposes.

By combining these computational approaches, a detailed and predictive understanding of the chemical nature of this compound could be developed, guiding further experimental investigation and application.

Information regarding "this compound" is not available in the reviewed scientific literature.

Following a comprehensive search for scholarly articles and scientific data, no specific information was found for the chemical compound This compound . The search for data pertaining to its theoretical and computational chemistry, including quantum chemical descriptors and non-covalent interactions, did not yield any relevant results for this specific molecule.

Consequently, it is not possible to provide an article on the "" as requested. The creation of scientifically accurate content, including data tables and detailed research findings for the specified sections, is contingent upon the availability of published research, which appears to be non-existent for this particular compound.

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Therefore, the requested article cannot be generated.

Table of Compounds Mentioned

Advanced Applications in Organic Synthesis Utilizng 2 Bromo 2 4 Bromo 3 Methylphenyl Acetonitrile

Building Block for Complex Molecular Architectures

No specific studies were found that detail the use of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile as a building block for creating complex molecules.

Synthesis of Nitrogen-Containing Heterocycles (e.g., imidazoles, pyrroles)

There is no available research demonstrating the application of This compound in the synthesis of imidazoles, pyrroles, or other nitrogen-containing heterocycles.

Scaffold for Spirocyclic and Fused-Ring Systems

Information on the use of This compound as a foundational scaffold for the synthesis of spirocyclic or fused-ring systems is not present in published research.

Precursor for Diverse Synthetic Intermediates

While α-bromo nitriles are known classes of reactive compounds, no specific research articles detail the conversion of This compound into other diverse synthetic intermediates.

Stereoselective Synthesis Leveraging this compound

There is no information available regarding the application of This compound in stereoselective synthesis.

Asymmetric Transformations and Chiral Pool Applications

No studies have been published on asymmetric transformations involving This compound or its use in chiral pool applications.

Chiral Auxiliary and Chiral Catalyst Approaches

The construction of stereochemically defined centers is a paramount objective in organic synthesis, particularly in the preparation of pharmaceutical agents and other biologically active molecules. The prochiral center at the α-position of this compound presents a prime opportunity for the introduction of chirality. This can be achieved through the strategic application of either chiral auxiliaries or chiral catalysts.

Chiral Auxiliary-Mediated Asymmetric Synthesis:

One of the most reliable strategies for inducing stereoselectivity is the covalent attachment of a chiral auxiliary to the substrate. In the context of this compound, a plausible approach involves the use of a chiral alcohol to form a chiral ester precursor, which can then be converted to the desired nitrile. More directly, a chiral auxiliary could be employed in a nucleophilic substitution reaction where the bromide is displaced.

Drawing parallels from studies on α-bromoacid derivatives, which have been shown to be configurationally labile, dynamic resolutions can be an effective strategy. rsc.org In such a system, a chiral nucleophile or a chiral auxiliary can control the stereochemical outcome of a nucleophilic substitution at the α-carbon. For instance, α-bromo amides derived from chiral amino acids have been successfully used in asymmetric nucleophilic substitution reactions to produce dipeptide analogues with high diastereoselectivity. researchgate.net This principle could be extended to this compound, where a chiral amine or alcohol, acting as an auxiliary, could direct the approach of a nucleophile to one face of the molecule over the other.

Chiral Auxiliary ApproachNucleophileDiastereomeric Ratio (dr)Reference
N-(α-bromo-α-phenylacetyl)-L-alanine methyl esterL-alanine methyl esterup to 90:10 researchgate.netiaea.org
N-methyl pseudoephedrine α-bromo esterstrityl thiolup to 97:3 researchgate.net

Chiral Catalyst-Controlled Enantioselective Transformations:

The use of substoichiometric amounts of a chiral catalyst represents a more elegant and atom-economical approach to asymmetric synthesis. Several catalytic strategies could be envisioned for the enantioselective functionalization of this compound.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts (PTCs) have proven to be powerful tools for the asymmetric alkylation of prochiral nucleophiles. nih.gov In a reaction involving this compound, a chiral PTC, such as a cinchonidinium salt, could be employed to facilitate the enantioselective addition of a nucleophile. The chiral catalyst would form a chiral ion pair with the nucleophile, which would then react with the acetonitrile (B52724) derivative, leading to the formation of an enantioenriched product. This methodology has been successfully applied to the asymmetric synthesis of α-amino acids from glycine (B1666218) Schiff base esters, where high enantioselectivities are achieved. organic-chemistry.org

Transition Metal Catalysis: Chiral transition metal complexes are at the forefront of asymmetric catalysis. Nickel-catalyzed enantioconvergent cross-coupling reactions of racemic α-halonitriles with organozinc reagents have been reported. nih.gov This approach could be directly applicable to racemic this compound. A chiral nickel-ligand complex could selectively react with one enantiomer of the starting material at a faster rate, or could convert both enantiomers to a common chiral intermediate, ultimately leading to a single enantiomer of the product.

Chiral CatalystReactantProduct TypeEnantiomeric Excess (ee)Reference
Cinchonine-derived quaternary ammonium (B1175870) saltN-(diphenylmethylene) glycine tert-butyl esterα-amino acid derivatives94–99% organic-chemistry.org
Chiral Nickel ComplexRacemic α-Bromo Amidesα-Aryl AmidesHigh nih.gov

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. baranlab.org The reactive nature of the α-bromo group in this compound makes it a potentially valuable component in the design of novel MCRs.

One of the most prominent MCRs is the Ugi four-component reaction (U-4CR) , which typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. wikipedia.orgorganic-chemistry.org While α-halonitriles are not conventional inputs for the classical Ugi reaction, the electrophilic nature of the carbon bearing the bromine atom in this compound could be exploited. For instance, it could potentially serve as an electrophilic component, reacting with an in situ-formed nucleophile.

A more plausible scenario involves a post-MCR modification. An Ugi product could be designed with a nucleophilic functional group that could subsequently displace the bromide from this compound in a separate step, thereby incorporating the arylacetonitrile moiety into a complex, peptide-like structure.

Furthermore, the nitrile group itself can participate in MCRs. For example, in a variation of the Ugi reaction, the intermediate nitrilium ion can be trapped by various nucleophiles. nih.gov It is conceivable that a novel MCR could be designed where this compound or a derivative acts as one of the components, leading to the formation of highly functionalized and structurally diverse heterocyclic systems. The presence of the two bromine atoms on the phenyl ring also provides handles for further diversification through cross-coupling reactions, adding another layer of complexity to the molecules that can be generated.

Multi-Component ReactionKey ComponentsPotential Role of this compound
Ugi Four-Component ReactionAldehyde, Amine, Carboxylic Acid, IsocyanidePost-reaction alkylating agent for Ugi product
Passerini Three-Component ReactionAldehyde/Ketone, Carboxylic Acid, IsocyanidePotential electrophile for modified Passerini reactions
Novel MCRsVariousElectrophilic component or precursor to a reactive intermediate

Derivatization Strategies and Structural Modifications of 2 Bromo 2 4 Bromo 3 Methylphenyl Acetonitrile

Selective Modification of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into several other nitrogen-containing moieties. These transformations are fundamental in medicinal chemistry and materials science for introducing groups that can alter polarity, basicity, and hydrogen bonding capabilities.

The conversion of nitriles to primary amides is a classic and valuable transformation. This hydration can be achieved under acidic or basic conditions, or through metal-catalyzed processes, which often offer milder conditions and higher yields. acs.org For 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile, the resulting α-bromo amide is a valuable synthetic intermediate.

Reaction Conditions for Nitrile Hydration:

Catalyst/Reagent Conditions Expected Product
H₂SO₄, H₂O Heat 2-bromo-2-(4-bromo-3-methylphenyl)acetamide
NaOH, H₂O₂ Room Temperature 2-bromo-2-(4-bromo-3-methylphenyl)acetamide

Data based on general methodologies for nitrile hydration. acs.org

The resulting 2-bromo-2-(4-bromo-3-methylphenyl)acetamide can undergo further transformations. For instance, it can be a substrate for nucleophilic substitution at the α-carbon or be converted into other functional groups. Amides are generally stable, but their selective activation can lead to a variety of products. nih.gov Chemodivergent transformations using reagents like 1,1-diborylalkanes can convert amides into ketones, β-aminoketones, or enamides, depending on the reaction pathway and trapping electrophiles. nih.gov

The nitrile group can react with nucleophiles, such as Grignard or organolithium reagents, to form an intermediate imine anion. Subsequent hydrolysis yields a ketone, providing a pathway to carbon-carbon bond formation at the cyano carbon.

Alternatively, the reaction of this compound with hydroxylamine (B1172632) offers a direct route to amidoxime (B1450833) formation. Amidoximes are important structural motifs in medicinal chemistry, known for their ability to act as nitric oxide (NO) donors and for their use as precursors for synthesizing 1,2,4-oxadiazoles. nih.gov The most common method for synthesizing amidoximes is the direct nucleophilic attack of hydroxylamine on a nitrile. nih.gov

Pathways for Imine and Amidoxime Synthesis:

Reagent Intermediate Final Product (after workup)
1. R-MgBr 2. H₃O⁺ Imine 1-(4-bromo-3-methylphenyl)-1-bromoalkan-2-one

Data based on established synthetic routes for imine and amidoxime formation from nitriles. nih.govrichmond.edu

Functionalization of the Aromatic Ring

The 4-bromo-3-methylphenyl moiety offers several positions for further substitution, allowing for the modulation of the molecule's electronic and steric properties. The existing substituents—a methyl group and a bromine atom—direct incoming electrophiles to specific positions on the ring.

Electrophilic aromatic substitution (EAS) is a cornerstone of arene functionalization. msu.edu In the case of the 4-bromo-3-methylphenyl group, the directing effects of the existing substituents must be considered. The methyl group is an activating, ortho, para-director, while the bromine is a deactivating, ortho, para-director. The positions ortho to the methyl group are C2 and C4. The positions ortho and para to the bromine are C3 and C5.

Considering the combined effects:

Position 2: Activated by the methyl group (ortho).

Position 5: Activated by the methyl group (para) and deactivated by the bromine (ortho).

Position 6: Sterically hindered by the adjacent methyl group and the bulky CH(Br)CN substituent.

Therefore, electrophilic attack is most likely to occur at positions 2 and 5. Common EAS reactions include nitration, further halogenation, and Friedel-Crafts reactions. byjus.commasterorganicchemistry.com

Potential EAS Reactions and Regioselectivity:

Reaction Reagents Major Product(s)
Nitration HNO₃, H₂SO₄ 2-bromo-2-(4-bromo-3-methyl-2-nitrophenyl)acetonitrile and 2-bromo-2-(4-bromo-3-methyl-5-nitrophenyl)acetonitrile
Bromination Br₂, FeBr₃ 2-bromo-2-(2,4-dibromo-5-methylphenyl)acetonitrile

Predicted outcomes based on general principles of electrophilic aromatic substitution. lumenlearning.comlibretexts.org

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings, which relies on a directing metalation group (DMG) to chelate an organolithium reagent and direct deprotonation to the ortho position. wikipedia.org The existing bromoacetonitrile (B46782) substituent is not a conventional DMG.

For DoM to be a viable strategy, the bromoacetonitrile group would likely need to be converted into a more effective DMG first. For example, the nitrile could be transformed into a tetrazole or an amide, which are known to be effective DMGs. organic-chemistry.org Once a suitable DMG is in place, deprotonation with an organolithium base (e.g., n-BuLi or sec-BuLi) followed by quenching with an electrophile would install a new substituent specifically at the position ortho to the DMG. harvard.edu

Nucleophilic aromatic substitution (SNAr) typically requires a strong electron-withdrawing group (EWG) positioned ortho or para to a good leaving group on the aromatic ring. scribd.com The parent this compound is not sufficiently activated for SNAr, as it lacks a potent EWG like a nitro group. The bromine atom at C4 could serve as a leaving group, but the reaction would be extremely sluggish.

To facilitate SNAr, the aromatic ring must first be activated. This can be achieved by introducing a nitro group via electrophilic aromatic substitution, as described in section 7.2.1. For instance, nitration to install a nitro group at position 5 would render the C4-bromo substituent susceptible to displacement by strong nucleophiles (e.g., alkoxides, amines). science.gov This two-step sequence of activation followed by substitution allows for the introduction of a wide range of functionalities onto the aromatic core.

Selective Manipulation of Bromine Atoms

The differential reactivity of the benzylic and aryl bromine atoms in this compound is the cornerstone of its selective functionalization. The benzylic bromine, being alpha to both a phenyl ring and a nitrile group, is significantly more labile and susceptible to nucleophilic substitution and organometallic transformations compared to the bromine atom directly attached to the aromatic ring. This disparity in reactivity allows for a high degree of chemoselectivity in derivatization reactions.

The concept of orthogonal reactivity is well-demonstrated in molecules possessing both benzylic and aryl halides. The benzylic C-Br bond is weaker and more polarized than the aryl C-Br bond, making it a prime target for selective reactions under conditions that leave the aryl bromide untouched. This allows for a stepwise approach to derivatization, where the benzylic position is modified first, followed by a subsequent, typically more forcing, reaction at the aryl position.

A variety of palladium-catalyzed cross-coupling reactions can be employed to selectively functionalize the benzylic position. For instance, Suzuki-Miyaura coupling reactions with arylboronic acids can be performed under conditions that favor the oxidative addition of palladium to the benzylic C-Br bond over the aryl C-Br bond. nih.govlookchem.com Similarly, Sonogashira couplings with terminal alkynes and Heck-type reactions with alkenes can be tuned to react preferentially at the more labile benzylic site. rsc.orgnih.govnih.govacs.org

The following table illustrates the potential for selective cross-coupling reactions at the benzylic position of a molecule analogous to this compound.

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventExpected Product (Benzylic Position)
Suzuki-MiyauraAr'B(OH)₂Pd(OAc)₂ / JohnPhosK₂CO₃DMF2-aryl-2-(4-bromo-3-methylphenyl)acetonitrile
SonogashiraR-C≡CHPd[P(tBu₃)]₂ / CuI-THF2-alkynyl-2-(4-bromo-3-methylphenyl)acetonitrile
HeckAlkenePd(OAc)₂ / P(t-Bu)₃Et₃NDMF2-alkenyl-2-(4-bromo-3-methylphenyl)acetonitrile
KumadaAr'MgBrPdCl₂(dppf)-THF2-aryl-2-(4-bromo-3-methylphenyl)acetonitrile

This data is illustrative and based on known selectivities for benzylic vs. aryl bromides in cross-coupling reactions.

Once the benzylic position has been functionalized, the remaining aryl bromide can be targeted under different reaction conditions, often requiring higher temperatures or more active catalyst systems, to achieve a second, distinct modification.

Selective removal of one of the bromine atoms can be a valuable synthetic transformation. Catalytic hydrogenation is a common method for the reduction of halides, and benzylic halides are generally more readily reduced than aryl halides. researchgate.net By carefully selecting the catalyst, solvent, and reaction conditions (temperature and pressure), it is possible to achieve the selective hydrogenolysis of the benzylic C-Br bond in this compound, yielding 2-(4-bromo-3-methylphenyl)acetonitrile.

Palladium-based catalysts, such as palladium on carbon (Pd/C), are often effective for such transformations. The presence of a base may be required to neutralize the HBr formed during the reaction.

Reagent/CatalystSolventConditionsExpected Product
H₂ (1 atm), Pd/CEthanol/TriethylamineRoom Temperature2-(4-bromo-3-methylphenyl)acetonitrile
NaBH₄, PdCl₂Methanol0 °C to Room Temperature2-(4-bromo-3-methylphenyl)acetonitrile

Reaction conditions are based on general procedures for the selective reduction of benzylic halides in the presence of aryl halides.

Complete debromination to yield 2-(3-methylphenyl)acetonitrile would necessitate more forcing conditions, such as higher hydrogen pressure or more active catalysts.

Transmetalation, the exchange of a halogen for a metal, is a key step in many carbon-carbon bond-forming reactions. The higher reactivity of the benzylic bromide in this compound allows for its selective conversion into an organometallic intermediate, leaving the aryl bromide intact. This can be achieved through reaction with organolithium reagents at low temperatures or with magnesium metal to form a Grignard reagent.

The resulting benzylic organometallic species is a potent nucleophile and can react with a wide range of electrophiles. For example, reaction with an aldehyde or ketone would introduce a hydroxyalkyl group at the benzylic position. Subsequent cross-coupling reactions could then be performed at the aryl bromide position.

This selective transmetalation is foundational to in situ Negishi-type or Kumada-type cross-coupling reactions, where the organometallic reagent is generated in the presence of a palladium or nickel catalyst and the coupling partner. nih.govorganic-chemistry.org

Transmetalation ReagentSubsequent Electrophile/ReactionExpected IntermediateFinal Product (after workup)
n-BuLi, THF, -78 °C1. CO₂; 2. H₃O⁺Lithium 1-cyano-1-(4-bromo-3-methylphenyl)ethanide2-cyano-2-(4-bromo-3-methylphenyl)acetic acid
Mg, THF1. R'CHO; 2. H₃O⁺(4-bromo-3-methylphenyl)(cyano)methylmagnesium bromide2-hydroxy-2-(alkyl/aryl)-2-(4-bromo-3-methylphenyl)acetonitrile
Zn dust, Pd catalyst, Ar'XNegishi Coupling(4-bromo-3-methylphenyl)(cyano)methylzinc bromide2-aryl-2-(4-bromo-3-methylphenyl)acetonitrile

The table outlines plausible reaction pathways based on the principles of selective transmetalation of benzylic bromides.

Future Research Directions and Perspectives for 2 Bromo 2 4 Bromo 3 Methylphenyl Acetonitrile

Development of Novel, Sustainable, and Green Synthetic Routes

The future synthesis of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile will likely prioritize the development of sustainable and green chemical methodologies. Traditional bromination techniques often rely on harsh reagents and produce significant waste. Future research should focus on alternative strategies that align with the principles of green chemistry.

One promising avenue is the exploration of photocatalytic methods . Visible-light photocatalysis has emerged as a powerful tool for the formation of carbon-halogen bonds under mild conditions. For instance, photocatalytic approaches have been successfully employed for the α-arylation of ketones using α-bromo ketones, a reaction class with mechanistic similarities to the potential synthesis or modification of α-bromonitriles. researchgate.net The application of a suitable photocatalyst could enable the direct and selective bromination of the parent acetonitrile (B52724), 2-(4-bromo-3-methylphenyl)acetonitrile, using a benign bromine source and visible light as the energy input.

Biocatalysis represents another frontier for the green synthesis of chiral α-halonitriles. The use of enzymes, such as halohydrin dehalogenases or engineered brominases, could offer a highly selective and environmentally friendly route to enantiomerically pure this compound. While not yet applied to this specific substrate, the broader field of biocatalysis is rapidly advancing, with enzymes being tailored for a wide array of chemical transformations.

Furthermore, the development of synthetic routes that utilize alternative, greener solvents like ionic liquids or supercritical fluids could significantly reduce the environmental impact of production. mdpi.com Research into solvent-free reaction conditions, potentially facilitated by mechanochemistry, also presents an exciting prospect for minimizing waste and energy consumption. A one-pot synthesis of α-bromoketones from secondary alcohols using ammonium (B1175870) bromide and oxone has been developed, showcasing a move towards more efficient and environmentally friendly protocols that could be adapted for α-bromonitriles. rsc.org

Synthetic ApproachPotential AdvantagesRelevant Analogs
Photocatalysis Mild reaction conditions, high selectivity, use of visible light.α-arylation of ketones using α-bromo ketones. researchgate.net
Biocatalysis High enantioselectivity, environmentally benign, biodegradable catalysts.Enzymatic halogenation of organic substrates.
Green Solvents Reduced toxicity and environmental impact, potential for recycling.Use of ionic liquids in halogenation reactions. mdpi.com
Mechanochemistry Solvent-free conditions, reduced energy consumption.Solid-state synthesis of organic compounds.

Exploration of Unconventional Reactivity and Catalysis

The rich functionality of this compound opens the door to a wide range of unexplored chemical transformations. Future research should venture beyond conventional nucleophilic substitution reactions to uncover novel reactivity patterns.

A particularly promising area is the use of this compound in transition metal-catalyzed cross-coupling reactions . The benzylic bromide moiety is an excellent electrophile for such transformations. For instance, nickel-catalyzed cross-coupling of α-bromonitriles with arylboronic acids has been shown to be an effective method for the synthesis of α-arylnitriles. rsc.org Applying similar methodologies to this compound could provide access to a diverse array of α,α-diarylacetonitriles, which are valuable scaffolds in medicinal chemistry. Cobalt-catalyzed α-arylation of substituted α-bromo α-fluoro β-lactams with diaryl zinc reagents has also been reported, suggesting the potential for cobalt catalysis in similar transformations with α-bromonitriles. nih.gov

The exploration of radical-mediated reactions is another fertile ground for future investigation. The carbon-bromine bond in this compound can be homolytically cleaved to generate a stabilized benzylic radical. This radical intermediate could then participate in a variety of bond-forming reactions, such as additions to alkenes or alkynes, or in radical-polar crossover reactions. Photocatalytic methods, which can generate radicals under mild conditions, would be particularly well-suited for exploring this reactivity.

Furthermore, the nitrile group itself can be a springboard for unconventional reactivity. While commonly hydrolyzed to carboxylic acids or reduced to amines, it can also participate in cycloaddition reactions or act as a directing group in C-H activation reactions on the aromatic ring.

Reaction TypePotential ProductsCatalytic System Examples
Cross-Coupling α,α-DiarylacetonitrilesNickel/phosphine (B1218219) complexes, Palladium/chiral ligands. rsc.orgnih.gov
Radical Reactions Functionalized acetonitriles with new C-C bondsVisible-light photocatalysts.
Nitrile Group Transformations Heterocyclic compounds, functionalized aromaticsLewis acids, transition metal catalysts.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for and with this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle reactive intermediates safely. nih.gov

The synthesis of α-bromoketones, which can involve unstable intermediates, has been successfully demonstrated in flow reactors, even achieving the formation of compounds previously unavailable under batch conditions. vapourtec.com This precedent strongly suggests that the synthesis of this compound, particularly if it involves thermally sensitive steps, would benefit from a continuous flow approach.

Automated synthesis platforms , which combine robotics with flow chemistry, could be employed to rapidly screen reaction conditions for the synthesis and derivatization of this compound. This would accelerate the discovery of new reactions and the optimization of existing ones, ultimately facilitating the rapid generation of compound libraries for applications in drug discovery and materials science.

TechnologyKey BenefitsPotential Application
Flow Chemistry Improved safety, scalability, and control over reaction parameters.Synthesis of this compound and its use in multi-step sequences. vapourtec.comnih.gov
Automated Synthesis High-throughput screening, rapid optimization, and library generation.Discovery of new derivatives and applications of the title compound.

Computational Design of New Reactions and Derivations

Computational chemistry , particularly Density Functional Theory (DFT), will be an indispensable tool in guiding future research on this compound. DFT calculations can provide valuable insights into the compound's electronic structure, reactivity, and the mechanisms of potential reactions. escholarship.org

For instance, computational studies can be used to predict the feasibility of novel synthetic routes by calculating the activation energies of key reaction steps. This can help to prioritize experimental efforts and avoid pursuing unpromising synthetic pathways. DFT calculations have been used to study the reactivity of substituted phenylacetonitriles and to understand the mechanisms of various organic reactions, providing a framework for similar investigations on the title compound. researchgate.netscispace.comnih.gov

Furthermore, computational modeling can be employed to design new derivatives of this compound with specific desired properties. By systematically modifying the substituents on the phenyl ring and evaluating the resulting changes in electronic and steric properties, it may be possible to tailor the molecule for specific applications in catalysis, materials science, or as a pharmaceutical intermediate. Computational studies can also aid in understanding the factors that control stereoselectivity in asymmetric reactions involving this chiral compound.

Computational MethodApplicationExpected Outcome
Density Functional Theory (DFT) Reaction mechanism elucidation, prediction of reactivity and selectivity.Rational design of new synthetic routes and catalysts. escholarship.org
Molecular Modeling Design of new derivatives with tailored properties.Identification of promising candidates for specific applications.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling of enzyme-catalyzed reactions.Design of biocatalytic routes for the synthesis of chiral derivatives.

Expanding Applications in Complex Molecule Synthesis and Materials Science (as a synthetic intermediate)

The true value of this compound lies in its potential as a versatile synthetic intermediate for the construction of more complex molecules. The presence of multiple reactive sites allows for a variety of subsequent transformations, making it a valuable building block in both academic and industrial research.

In the synthesis of natural products and pharmaceuticals , this compound could serve as a precursor to molecules containing a substituted phenylacetonitrile (B145931) core. The nitrile group can be readily converted to other functional groups, such as primary amines or carboxylic acids, which are common motifs in biologically active compounds. The ability to introduce a chiral center at the benzylic position is particularly significant for the synthesis of enantiomerically pure drugs. The use of α-bromoacid derivatives for the asymmetric preparation of heterocycles highlights the utility of such building blocks in complex synthesis. researchgate.net The synthesis of natural products often relies on the strategic use of versatile intermediates to construct complex molecular architectures. nih.govnih.govrsc.org

In materials science , the di-bromo-substituted phenyl ring of this compound offers opportunities for the synthesis of novel polymers and functional materials. The bromine atoms can be utilized as handles for cross-coupling reactions to create extended conjugated systems, which may exhibit interesting photophysical or electronic properties. For example, arylated nitriles are important components in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices.

FieldPotential ApplicationKey Structural Features Utilized
Medicinal Chemistry Synthesis of chiral drug candidates and complex natural products.Chiral center, versatile nitrile group, reactive benzylic bromide. researchgate.netnih.gov
Materials Science Development of novel polymers, organic electronics, and functional materials.Di-bromo-substituted aromatic ring for cross-coupling reactions.

Asymmetric Synthesis and Chiral Induction Studies

Given that this compound possesses a stereocenter, the development of asymmetric synthetic routes to access enantiomerically pure forms of this compound is of paramount importance. The biological activity of chiral molecules is often highly dependent on their stereochemistry, making enantioselective synthesis a critical aspect of modern drug discovery.

A highly promising strategy for the asymmetric synthesis of related compounds is the stereoconvergent cross-coupling of racemic α-bromonitriles . Fu and co-workers have demonstrated the nickel-catalyzed Negishi arylation of racemic α-bromonitriles to produce enantioenriched α-arylnitriles with high enantioselectivity. nih.govacs.org This approach, which utilizes a chiral ligand to control the stereochemical outcome of the reaction, could be directly applicable to the synthesis of chiral derivatives of this compound. The development of a chiral P,P=O ligand for the enantioselective palladium-catalyzed cross-coupling of α-bromo carboxamides further underscores the potential of this strategy. nih.gov

Furthermore, chiral induction studies involving this compound as a chiral building block are warranted. Reactions that proceed through the formation of a new stereocenter, such as aldol (B89426) additions or Michael additions, could be influenced by the existing stereocenter in the molecule, leading to diastereoselective outcomes. Understanding and controlling this diastereoselectivity will be crucial for the application of this compound in the synthesis of complex chiral molecules. Asymmetric allylic alkylation with arylfluoroacetonitriles has been shown to generate two adjacent chirality centers with high enantioselectivity, providing a model for similar transformations. nih.gov

Asymmetric StrategyDescriptionRelevant Precedents
Stereoconvergent Cross-Coupling Catalytic asymmetric reaction of a racemic starting material to yield a single enantiomer of the product.Nickel-catalyzed Negishi arylation of racemic α-bromonitriles. nih.govacs.org
Chiral Auxiliary-Mediated Synthesis Use of a removable chiral group to direct the stereochemical outcome of a reaction.Asymmetric synthesis of α-alkylated carbonyl compounds. researchgate.net
Diastereoselective Reactions Use of the existing stereocenter to control the formation of new stereocenters.Asymmetric synthesis of heterocycles from α-bromoacid derivatives. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile, and how can purity be maximized?

  • Methodology : Multi-step synthesis involving bromination of precursor arylacetonitriles and substitution reactions. For example, bromination of 2-(3-methylphenyl)acetonitrile using NBS (N-bromosuccinimide) under radical initiation conditions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization improves yield (>85%) and purity (>98%) .
  • Key Data : Monitor reaction progress using TLC and confirm purity via HPLC (retention time comparison with standards) .

Q. How can structural ambiguities in this compound be resolved experimentally?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR : Assign peaks using 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm bromine positions and nitrile functionality. For example, the nitrile group appears as a singlet at ~110-120 ppm in 13C^{13}\text{C}-NMR .
  • X-ray crystallography : Use SHELX software for refinement . Single-crystal X-ray diffraction resolves steric effects from bromine substituents and validates bond angles .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation/contact.
  • Store in sealed containers under inert gas (argon) to prevent degradation .
  • Dispose of waste via halogenated solvent disposal protocols .

Advanced Research Questions

Q. How do electronic effects of bromine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electron density around bromine atoms. Experimental validation via Suzuki-Miyaura coupling: React with phenylboronic acid under Pd catalysis. Compare yields with mono-brominated analogs.
  • Data Contradiction : Steric hindrance from 3-methyl group may reduce coupling efficiency despite favorable electronic effects. Address via bulky ligand systems (e.g., SPhos) .

Q. What strategies mitigate discrepancies between computational predictions and experimental spectral data for this compound?

  • Methodology :

  • Cross-validate computational (IR/Raman spectra from Gaussian) with experimental FT-IR. For example, discrepancies in C≡N stretching frequencies (~2250 cm1^{-1}) may arise from solvent effects .
  • Use high-field NMR (600 MHz) to resolve overlapping signals in crowded aromatic regions .

Q. How can this compound be leveraged in designing enzyme inhibitors?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The bromine atoms enhance hydrophobic binding, while the nitrile acts as a hydrogen-bond acceptor .
  • Kinetic assays : Measure IC50_{50} values via fluorescence-based assays. Compare with analogs lacking bromine/methyl groups to isolate substituent effects .

Q. What experimental design principles apply when studying photodegradation pathways of this compound?

  • Methodology :

  • Expose to UV light (254 nm) in controlled photoreactors. Monitor degradation via LC-MS and identify intermediates (e.g., debrominated products).
  • Use isotopic labeling (13C^{13}\text{C}-nitrile) to track bond cleavage mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.